molecular formula C9H10N4 B1451282 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine CAS No. 518065-43-5

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

Cat. No.: B1451282
CAS No.: 518065-43-5
M. Wt: 174.2 g/mol
InChI Key: BBCYWHMUTPKZKJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(5-Methyl-4H-[1,2,4]triazol-3-yl)phenylamine (CAS: 518065-43-5) is a triazole derivative with a molecular formula of C₉H₁₀N₄ and a molecular weight of 174.202 g/mol . The compound features a 1,2,4-triazole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position. Key physicochemical properties include:

  • LogP (partition coefficient): 1.25, indicating moderate lipophilicity.
  • Melting point: Not explicitly provided, but analogous triazoles typically exhibit melting points in the range of 150–250°C.

The compound’s structure is optimized for interactions with biological targets due to the aromatic triazole core and the aniline moiety, which may participate in π-π stacking and hydrogen bonding .

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651040
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518065-43-5
Record name 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine
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Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
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Record name 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
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Preparation Methods

Azide Coupling and Curtius Rearrangement Approach

A prominent method involves the generation of an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate that subsequently reacts with aniline derivatives to yield the phenylamine-substituted triazole.

  • Step 1: Preparation of Acyl Azide Intermediate
    Starting from a suitable triazole-thione precursor, regioselective S-alkylation with chloroacetate esters produces esters that can be converted into hydrazides by treatment with hydrazine hydrate.
  • Step 2: Formation of Acyl Azide
    The hydrazide is nitrosated using sodium nitrite and hydrochloric acid to generate the acyl azide in situ.
  • Step 3: Curtius Rearrangement and Coupling
    Upon heating in a non-polar solvent like benzene, the acyl azide undergoes Curtius rearrangement to form an isocyanate intermediate. This isocyanate then reacts with aniline or substituted aniline derivatives to form urea or amide derivatives, effectively attaching the phenylamine moiety to the triazole ring (Scheme 3 in the referenced study).

This method is advantageous for its one-pot synthesis capability and reduction of racemization during amino acid coupling, though it requires careful control of reaction conditions to optimize yields.

S-Alkylation and Hydrazinolysis

  • S-Alkylation
    The triazole-thione precursor undergoes S-alkylation with ethyl chloroacetate in the presence of triethylamine under reflux conditions to yield ethyl ester derivatives.
  • Hydrazinolysis
    These esters are then treated with hydrazine hydrate to form hydrazide intermediates, which serve as key precursors for subsequent azide formation and coupling reactions.

Direct Coupling with Amines

In some cases, the isocyanate intermediate formed from Curtius rearrangement can directly react with secondary amines to form amide derivatives or with methanol to form carbamic acid derivatives, providing a versatile platform for structural diversification around the triazole core.

Reaction Conditions and Yields

Step Reagents/Conditions Product Type Yield (%) Notes
S-Alkylation Ethyl chloroacetate, triethylamine, reflux Ethyl ester derivative ~88 Reaction monitored by TLC
Hydrazinolysis Hydrazine hydrate, ethanol, reflux Hydrazide intermediate ~94 Crystallization from aqueous ethanol
Nitrosation (Azide formation) NaNO2, HCl, cold conditions Acyl azide Moderate In situ generation
Curtius Rearrangement Heating in benzene Isocyanate intermediate - Followed by immediate coupling
Coupling with Aniline Aniline derivatives, room temp to reflux Urea or amide derivatives Moderate Product depends on amine type

Analytical Characterization

The structural confirmation of intermediates and final products is performed using:

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR to identify characteristic signals of triazole and phenylamine protons. For example, NH signals appear around δ 8.4–10 ppm, aromatic protons near δ 7.0–7.6 ppm, and methyl groups on triazole at δ ~2.3 ppm.
  • Infrared Spectroscopy (IR) : Identification of functional groups such as NH, C=O, and C=S stretches.
  • Mass Spectrometry (MS) : Confirmation of molecular weight and fragmentation patterns.
  • Elemental Analysis : Verification of compound purity and composition.

Summary Table of Key Intermediates and Products

Compound No. Description Key Features Yield (%) Reference
1 5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Starting heterocyclic precursor -
2 Ethyl ester derivative via S-alkylation Contains ester functionality 88
3 Hydrazide derivative Precursor for azide formation 94
4 Acyl azide intermediate Undergoes Curtius rearrangement -
11, 12a,b Urea derivatives from isocyanate + aniline Phenylamine-substituted triazoles Moderate
13a,b Amide derivatives from isocyanate + secondary amines Structural analogs Moderate

Research Findings and Applications

  • The synthetic methods provide a versatile platform to generate a variety of 1,2,4-triazole derivatives substituted with phenylamine groups, which are important in medicinal chemistry and agrochemical industries.
  • The Curtius rearrangement-based approach is efficient in minimizing racemization during coupling, which is crucial for maintaining stereochemical integrity in biologically active compounds.
  • Antimicrobial screening of related triazole derivatives showed selective activity against bacterial and fungal strains, indicating potential for further pharmaceutical development.
  • The described methods allow structural modifications at multiple positions, facilitating the design of compounds with tailored biological activities.

Chemical Reactions Analysis

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit enzymes like α-glucosidase, which is a target for the treatment of Type 2 Diabetes Mellitus . The compound’s interaction with these targets disrupts normal cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of 4-(5-methyl-4H-[1,2,4]triazol-3-yl)phenylamine with structurally related compounds:

Structural and Substituent Variations

Compound Name Substituents on Triazole Core Molecular Weight (g/mol) Key Functional Groups
4-(5-Methyl-4H-[1,2,4]triazol-3-yl)phenylamine 5-Methyl, 3-aniline 174.20 Aniline, methyl
4-[5-(2,4-Dichloro-benzylsulfanyl)-4-p-tolyl-4H-triazol-3-yl]phenylamine 5-(2,4-Dichlorobenzylsulfanyl), 4-p-tolyl 441.38 Dichlorophenyl, sulfanyl, tolyl
[5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-triazol-3-yl]methyl-amine 5-(2,6-Difluorobenzylsulfanyl), 4-(4-fluorophenyl) 381.40 (estimated) Fluorophenyl, sulfanyl, methylamine
4-(5-Pyridin-3-yl-1H-triazol-3-yl)aniline 5-Pyridin-3-yl 237.25 (estimated) Pyridinyl, aniline

Key Observations:

  • Electron-Withdrawing Groups: Compounds with halogenated substituents (e.g., Cl, F in ) exhibit increased lipophilicity (higher LogP) and enhanced metabolic stability compared to the methyl-substituted target compound .
  • Hydrogen-Bonding Capacity: The pyridinyl group in adds hydrogen-bond acceptor sites, which may enhance target interactions compared to the methyl group in the target compound .

Physicochemical Properties

Property 4-(5-Methyl-4H-triazol-3-yl)phenylamine 4-[5-(2,4-Dichloro-benzylsulfanyl)-4-p-tolyl-4H-triazol-3-yl]phenylamine [5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-triazol-3-yl]methyl-amine
LogP 1.25 ~3.5 (estimated) ~2.8 (estimated)
TPSA (Ų) 72.84 95.2 (estimated) 89.1 (estimated)
Molecular Weight 174.20 441.38 381.40

Analysis:

  • The target compound’s lower molecular weight and LogP suggest better aqueous solubility, which may favor oral bioavailability compared to heavier, halogenated analogs .
  • Higher TPSA in halogenated derivatives correlates with increased polar interactions but may reduce membrane permeability.

Biological Activity

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and an amine group, which are significant in influencing its biological activity. The molecular formula is C10H12N4C_{10}H_{12}N_4, with a molecular weight of approximately 188.23 g/mol.

Antioxidant Activity

Research indicates that compounds containing triazole rings often exhibit antioxidant properties. In vitro studies have shown that derivatives of triazole can scavenge free radicals effectively. For instance, the compound demonstrated notable radical-scavenging activity, which is crucial for preventing oxidative stress-related cellular damage .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, it was observed that at specific concentrations, the compound decreased cell viability in prostate cancer cell lines (PC-3 and DU145) significantly compared to control groups .

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism behind this selective toxicity may involve the induction of apoptosis through pathways that affect mitochondrial function and DNA integrity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives including this compound:

  • Prostate Cancer Study : A study focusing on prostate cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Oxidative Stress Model : In models simulating oxidative stress, the compound exhibited strong protective effects against oxidative damage in cultured cells, suggesting its potential as an antioxidant therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with a chloroacetamide intermediate under reflux in ethanol, catalyzed by triethylamine. The reaction mixture is purified via recrystallization from ethanol-DMF mixtures to yield the final product . Key parameters include temperature control (20–25°C during reagent addition) and stoichiometric ratios to minimize side reactions.

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, and refinement is carried out using SHELXL . For initial structure solution, SHELXS or SHELXD can resolve phase problems, particularly for small molecules. Hydrogen bonding and π-π stacking interactions should be analyzed using Olex2 or Mercury.

Q. What spectroscopic techniques are used to confirm the structure of this triazole derivative?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to verify aromatic protons, amine groups, and methyl substituents.
  • FT-IR : Peaks at ~3200 cm1^{-1} (N-H stretch) and 1600–1500 cm1^{-1} (C=N/C=C triazole ring vibrations).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. How should researchers handle hazardous byproducts generated during synthesis?

Waste containing sulfur or nitrogenous byproducts must be segregated and stored in labeled containers. Collaborate with certified waste management companies for neutralization and disposal to comply with environmental regulations .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under microwave conditions?

Microwave-assisted synthesis reduces reaction times from hours to minutes. Use ethanol as a solvent, 100–120°C, and 300 W irradiation. Triethylamine (1.2 equiv.) enhances nucleophilicity. Yields >85% are achievable with this method, compared to 60–70% via conventional reflux .

Q. How can structure-activity relationship (SAR) studies be designed for triazole-based analogs?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring to modulate electronic effects.
  • Biological Assays : Test xanthine oxidase (XO) inhibition using UV-vis spectroscopy (uric acid formation at 295 nm) .
  • Computational Modeling : Use PASS Online® to predict bioactivity and SwissADME for pharmacokinetic properties .

Q. How to resolve contradictions in spectroscopic data for structurally similar triazole derivatives?

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For example, triazole-thione/thiol tautomers require analysis in multiple solvents (DMSO vs. CDCl3). X-ray crystallography provides definitive structural validation .

Q. What advanced methods are used to study blood-brain barrier (BBB) penetration of this compound?

Calculate logBB values using the equation:

logBB=0.547+0.262×logP0.006×PSA\log BB = 0.547 + 0.262 \times \log P - 0.006 \times PSA

Experimental validation involves in situ brain perfusion assays in rodent models. A logBB > 0.3 indicates favorable BBB penetration .

Q. How to refine crystallographic data for twinned crystals of this compound?

Use SHELXL with the TWIN/BASF commands. Define the twin law (e.g., -h, -k, -l for merohedral twinning) and refine the twin fraction iteratively. High-resolution data (d ≤ 0.8 Å) improves reliability .

Q. What computational approaches predict the antioxidant potential of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and bond dissociation energies (BDE) for N-H bonds. Correlate results with experimental DPPH/ABTS radical scavenging assays. A lower BDE (<85 kcal/mol) suggests higher antioxidant activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 2
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4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

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